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Compound Focus: Disopyramide Phosphate

CAS No.: 22059-60-5

Cat. No.: S526318

The role of CYP3A4 in disopyramide metabolism was conclusively determined through a series of standard
in vitro reaction phenotyping experiments [1]. The following workflow outlines the key methodologies and

findings.
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Experimental identification workflow for disopyramide metabolism.

The key experimental findings from these approaches were [1]:

¢ Chemical Inhibition: Metabolism of both disopyramide enantiomers was potently suppressed by
known CYP3A inhibitors like troleandomycin, with ICso values below 18.9 uM. Inhibitors specific for
other CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 2E1) showed only weak effects (ICso > 100 uM).

e Correlation Analysis: A significant correlation (P < 0.01, r = 0.91) was found between the rate of
disopyramide's mono-N-dealkylation and the activity of testosterone 6B-hydroxylation (a marker for
CYP3A) across a panel of 11 different human liver microsomes. No significant correlations were
found with marker activities for other CYP enzymes.

e Antibody Inhibition: An anti-human CYP3A serum inhibited the mono-N-dealkylation of
disopyramide by over 90%, while it only weakly inhibited (<15%) reactions mediated by CYP1A2 or
CYP2C109.
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e Recombinant CYP Enzymes: Among a panel of nine recombinant human CYPs, CYP3A4 (and
CYP3A3) demonstrated much greater catalytic activity for the metabolism of both disopyramide
enantiomers than all other isoforms tested (CYP1A2, 2A6, 2B6, 2C9, 2D6, 2E1, and 3A5).

Clinical Implications and Drug-Drug Interactions

The reliance on CYP3A4 makes disopyramide susceptible to clinically important interactions.

Interaction .

Type Perpetrator Drugs/Substances Clinical Consequence

Metabolism Macrolide antibiotics: Clarithromycin, | Disopyramide clearance. t Plasma

Inhibition Erythromycin [2] [3]. Calcium Channel disopyramide levels. Increased risk
Blockers: Verapamil, Diltiazem [2]. of toxicity: Torsades de Pointes,
Antifungals: Ketoconazole [2]. Others: hypoglycemia, heart failure [2] [3]
Ritonavir, Grapefruit juice [2]. [4].

Metabolism Anticonvulsants: Phenytoin, Phenobarbital, 1 Disopyramide metabolism. |

Induction Carbamazepine [2]. Antitubercular: Rifampin Plasma disopyramide levels.
[2]. Potential for therapeutic failure [2].

Analytical Method for Pharmacokinetic Studies

Accurate quantification of disopyramide and its metabolite is essential for pharmacokinetic studies and DDI
assessment. A modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has
been developed for this purpose [4].

e Sample Preparation: Protein precipitation with acetonitrile.

¢ Internal Standard: Gliclazide.

e Chromatography: C18 column with a gradient mobile phase of ammonium formate and acetonitrile.

e Mass Spectrometry Detection: Positive ion mode, monitoring transitions of m/z 340.2 -~ 239.2 for
disopyramide and m/z 296.2 — 239.2 for its metabolite M-isoD.

e Key Advantages: This method is rapid (2.5 min run time), highly sensitive (lower limit of quantitation
of 2 ng/mL), and requires a small plasma sample volume (50 uL), making it suitable for high-
throughput pharmacokinetic studies [4].

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.drugs.com/pro/disopyramide.html
https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.drugs.com/pro/disopyramide.html
https://www.sciencedirect.com/science/article/abs/pii/S1570023218309048
https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.ncbi.nlm.nih.gov/sites/books/NBK557434/
https://www.sciencedirect.com/science/article/abs/pii/S1570023218309048
https://www.sciencedirect.com/science/article/abs/pii/S1570023218309048
https://www.smolecule.com/products/s526318?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

In summary, the metabolism of disopyramide via CYP3A4 is a well-characterized pathway with direct and
serious clinical implications for drug safety and efficacy. Proper management, including contraindicating
concomitant use with strong CYP3A4 inhibitors and therapeutic drug monitoring in high-risk situations, is

imperative.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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